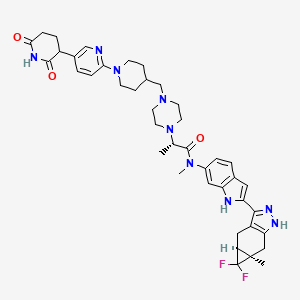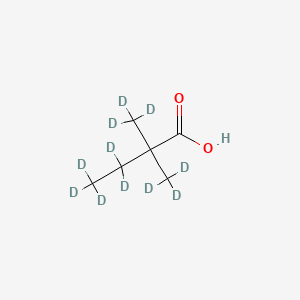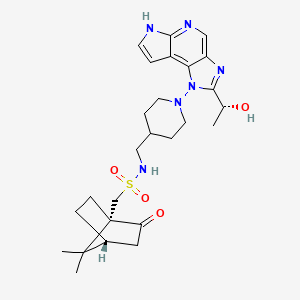
Jak1-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1). Janus kinase 1 is a member of the Janus kinase family, which plays a crucial role in cytokine-mediated signaling pathways. These pathways are involved in various biological processes, including immune response, inflammation, and cell growth. Inhibition of Janus kinase 1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Méthodes De Préparation
The synthesis of Jak1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of reagents such as halogenating agents, protecting groups, and coupling reagents. Industrial production methods may involve optimization of these synthetic steps to improve yield and purity .
Analyse Des Réactions Chimiques
Jak1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce different functional groups at specific positions .
Applications De Recherche Scientifique
Jak1-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors. In biology, it is used to investigate the role of Janus kinase 1 in various cellular processes, including cytokine signaling and immune response. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has applications in the pharmaceutical industry for the development of new Janus kinase inhibitors .
Mécanisme D'action
Jak1-IN-11 exerts its effects by selectively inhibiting Janus kinase 1. The compound binds to the ATP-binding site of Janus kinase 1, preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the Janus kinase/signal transducer and activator of transcription signaling pathway, leading to a reduction in cytokine-mediated inflammatory responses. The molecular targets and pathways involved include various cytokine receptors and their associated signaling cascades .
Comparaison Avec Des Composés Similaires
Jak1-IN-11 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase family members, such as Janus kinase 2 and Janus kinase 3. Similar compounds include other Janus kinase inhibitors like tofacitinib, ruxolitinib, and baricitinib. While these compounds also inhibit Janus kinase family members, this compound demonstrates a higher selectivity for Janus kinase 1, making it a valuable tool for studying Janus kinase 1-specific signaling pathways and for developing targeted therapies with potentially fewer off-target effects .
Propriétés
Formule moléculaire |
C26H36N6O4S |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N-[[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C26H36N6O4S/c1-16(33)24-30-20-14-28-23-19(5-9-27-23)22(20)32(24)31-10-6-17(7-11-31)13-29-37(35,36)15-26-8-4-18(12-21(26)34)25(26,2)3/h5,9,14,16-18,29,33H,4,6-8,10-13,15H2,1-3H3,(H,27,28)/t16-,18-,26-/m1/s1 |
Clé InChI |
CMZLROFEPZYUSV-LBISXTPBSA-N |
SMILES isomérique |
C[C@H](C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)C[C@@]56CC[C@@H](C5(C)C)CC6=O)C=CN3)O |
SMILES canonique |
CC(C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)CC56CCC(C5(C)C)CC6=O)C=CN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


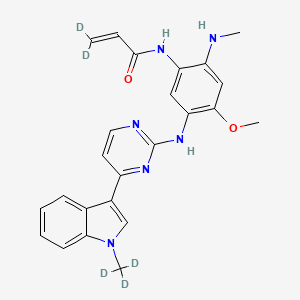
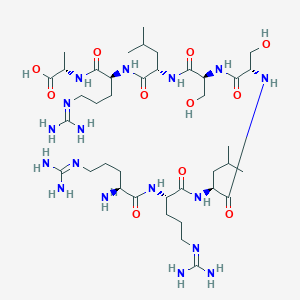
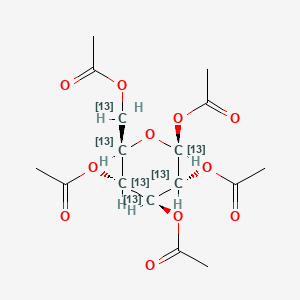
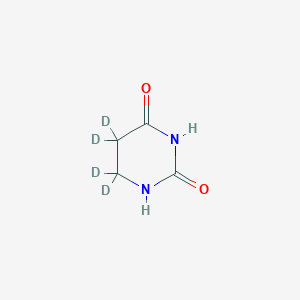
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
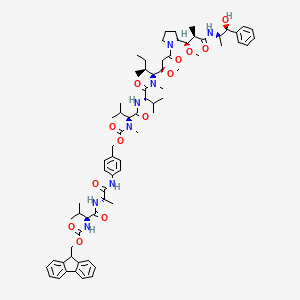
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
